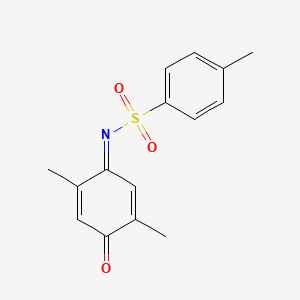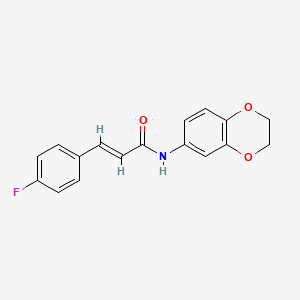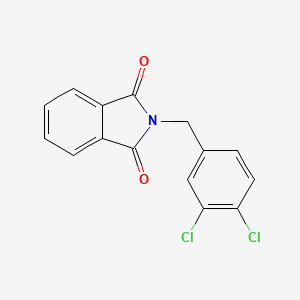
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione, also known as SU4312, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. This compound is known to inhibit the activity of receptor tyrosine kinases, which are important signaling molecules involved in many cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of receptor tyrosine kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, cell proliferation, and survival. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for receptor tyrosine kinases, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential application is in the development of new cancer therapies, as 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of several receptor tyrosine kinases that are involved in cancer cell proliferation and survival. Another potential application is in the study of angiogenesis and its role in various diseases, including cancer and cardiovascular disease. Additionally, 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione may be used to study the role of receptor tyrosine kinases in other cellular processes, such as cell differentiation and migration.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with maleic anhydride to form the intermediate 2-(3,4-dichlorobenzyl)-maleic anhydride. This intermediate is then reacted with ammonia to form the final product 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study various biological processes, including angiogenesis, cell proliferation, and apoptosis. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR2, FGFR1, and PDGFRβ, which are involved in angiogenesis. 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been used to study the role of receptor tyrosine kinases in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-12-6-5-9(7-13(12)17)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGVPZAAHHEYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
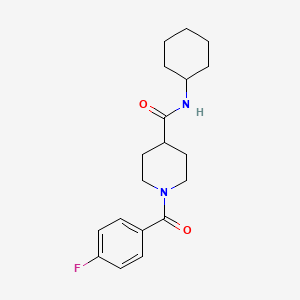

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
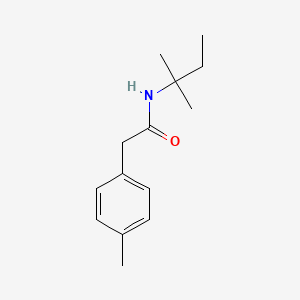

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)
